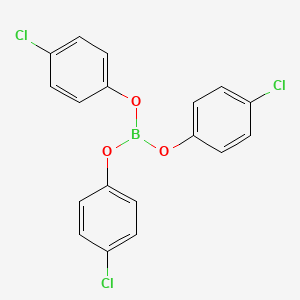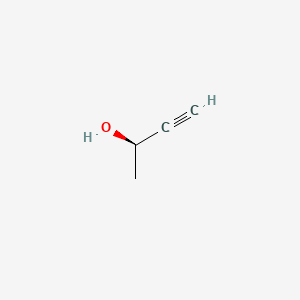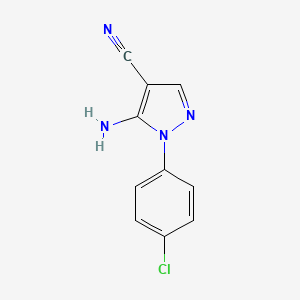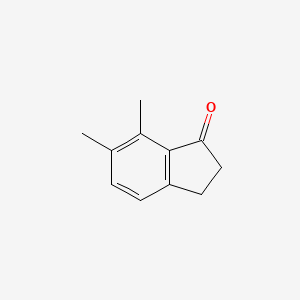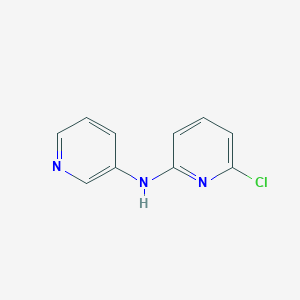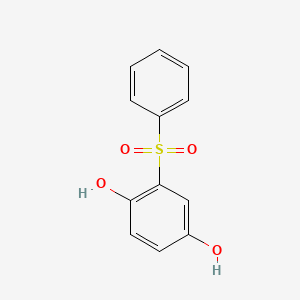![molecular formula C14H14O5 B1348309 2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid CAS No. 35679-94-8](/img/structure/B1348309.png)
2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid
Vue d'ensemble
Description
“2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid” is a chemical compound with the molecular formula C14H14O51. It is also known by other names such as “2-[(3,4-dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid” and "2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoic acid"1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature2. However, specific synthesis methods for “2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid” are not readily available in the sources I found.
Molecular Structure Analysis
The molecular structure of this compound includes a chromene ring (a benzopyran derivative) with two methyl groups at positions 3 and 4, an oxo group at position 2, and a propanoic acid group attached via an ether linkage at position 71. The InChI code for this compound is "InChI=1S/C14H14O5/c1-7-8(2)14(17)19-12-6-10(4-5-11(7)12)18-9(3)13(15)16/h4-6,9H,1-3H3,(H,15,16)"1.
Chemical Reactions Analysis
Specific chemical reactions involving “2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid” are not readily available in the sources I found.Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.26 g/mol1. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not readily available in the sources I found.Applications De Recherche Scientifique
Antimicrobial Activity
Research has explored the synthesis and antimicrobial activity of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, prepared from related compounds. These derivatives exhibit potential as antimicrobial agents (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Photochromic Behavior
A study on the crystal structure of photochromism compounds, including a derivative of the mentioned acid, revealed significant differences in their structural and photochromic behaviors. This has implications for their application in materials science, especially in the development of photoresponsive materials (Zou, Huang, Gao, Matsuura, & Meng, 2004).
Synthesis of Novel Compounds
Research on the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with various agents has led to the synthesis of new compounds, showing the versatility of this chemical structure in creating diverse molecular structures (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).
Antibacterial Activity
Another study involved the design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid. These compounds were anticipated to be screened for their antibacterial activity, highlighting their potential in developing new antibacterial agents (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Antineoplastic Activity
A significant research effort focused on the antineoplastic (anti-cancer) activity of certain derivatives. This study synthesized new compounds and evaluated their antineoplastic activities, indicating potential applications in cancer treatment (Gašparová, Koiš, Lácová, Kováčová, & Boháč, 2013).
Detection of Cr3+ Ions
A novel compound was synthesized for the detection of Cr3+ ions, which involved a derivative of the acid . This has applicationsin the field of chemical sensing, especially for the detection of specific metal ions in various environments (Mani, Rajamanikandan, Ravikumar, Pandiyan, Kolandaivel, Ilanchelian, & Rajendran, 2018).
Synthesis of New Organic Compounds
Research has been conducted on the synthesis of new organic compounds using a multicomponent reaction involving a derivative of the acid. This research is significant for expanding the library of organic compounds with potential applications in various fields of chemistry (Komogortsev, Melekhina, & Lichitsky, 2022).
Structural Analysis
Studies have been done on the structural analysis of related compounds, providing insights into the physical and chemical properties of these molecules. This knowledge is vital for the development of new materials and drugs (Elż & Slawomir, 1999).
Chemical Synthesis and Biological Activity
The field of organic synthesis has explored the condensation of related compounds to create chromene derivatives, which are further investigated for their biological activity. This opens avenues for the development of novel therapeutic agents (Velikorodov, Ionova, Melent’eva, Stepkina, & Starikova, 2014).
Medical Applications
Further research into the synthesis of analogs based on 2,2-dimethyl-2H-chromene highlights the potential medical applications of these compounds. The investigation into their structure-activity relationships is crucial for developing effective therapeutic agents (Mun, Jabbar, Devi, Liu, Van Meir, & Goodman, 2012).
Safety And Hazards
Specific safety and hazard information for “2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid” is not readily available in the sources I found.
Orientations Futures
Future research could focus on elucidating the synthesis methods, chemical reactions, mechanism of action, and safety profile of “2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid”. Additionally, its potential applications in various fields such as medicine, materials science, etc., could be explored.
Please note that this information is based on the available sources and there might be additional information in other sources not included in this analysis.
Propriétés
IUPAC Name |
2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-7-8(2)14(17)19-12-6-10(4-5-11(7)12)18-9(3)13(15)16/h4-6,9H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPAASQVCHUFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327066 | |
| Record name | 2-[(3,4-dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid | |
CAS RN |
35679-94-8 | |
| Record name | 2-[(3,4-dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





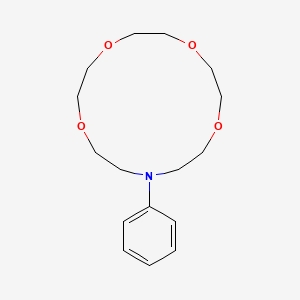
![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)




